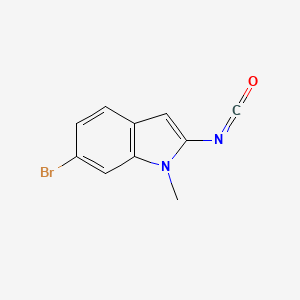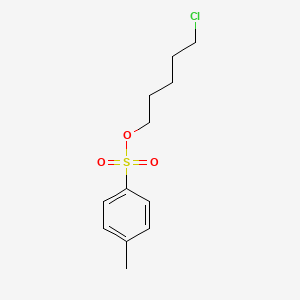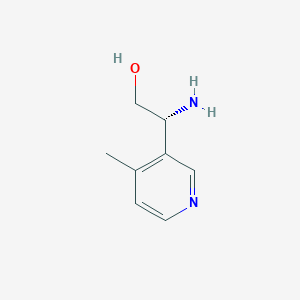![molecular formula C6H9NO2 B13567592 6-Hydroxy-1-azaspiro[3.3]heptan-2-one CAS No. 2803863-10-5](/img/structure/B13567592.png)
6-Hydroxy-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of photochemical reactions to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the spirocyclic core, such as ketones, alcohols, and substituted amines. These products can be further functionalized to create a wide range of bioactive molecules.
Applications De Recherche Scientifique
6-Hydroxy-1-azaspiro[3.3]heptan-2-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the areas of pain management and neuroprotection.
Industry: The compound is utilized in the development of novel materials with unique mechanical and chemical properties
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for precise binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: Utilized in DNA-encoded library technology.
1-Oxa-2,6-diazaspiro[3.3]heptane: Explored as a potential bioisostere for piperazine.
Uniqueness
6-Hydroxy-1-azaspiro[3.3]heptan-2-one stands out due to its hydroxyl functional group, which provides additional sites for chemical modification and enhances its versatility in drug design. The presence of the hydroxyl group also influences its physicochemical properties, such as solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2803863-10-5 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
6-hydroxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C6H9NO2/c8-4-1-6(2-4)3-5(9)7-6/h4,8H,1-3H2,(H,7,9) |
Clé InChI |
KWTOOEAOKQXNIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



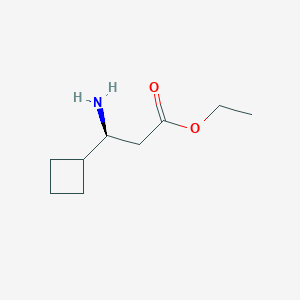
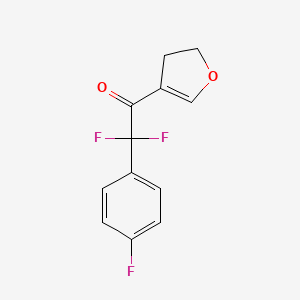
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)


![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
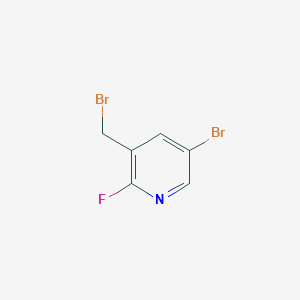
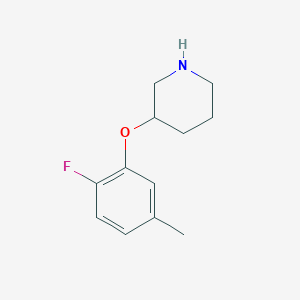
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
